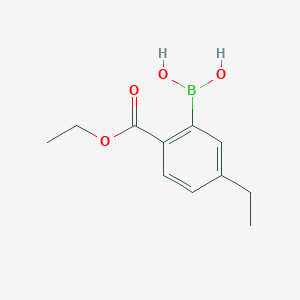

2-Ethoxycarbonyl-5-ethylphenylboronic acid, 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Ethoxycarbonyl-5-ethylphenylboronic acid is a chemical compound with the CAS Number: 2121514-62-1 . It has a molecular weight of 222.05 . The IUPAC name for this compound is (2-(ethoxycarbonyl)-5-ethylphenyl)boronic acid .

Molecular Structure Analysis

The InChI code for 2-Ethoxycarbonyl-5-ethylphenylboronic acid is 1S/C11H15BO4/c1-3-8-5-6-9(11(13)16-4-2)10(7-8)12(14)15/h5-7,14-15H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis

2-Ethoxycarbonyl-5-ethylphenylboronic acid is a solid at room temperature . It should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Condensed Pyrazoles

2-Ethoxycarbonyl-5-ethylphenylboronic acid has been utilized in the synthesis of condensed pyrazoles, demonstrating its role in facilitating complex organic transformations. This application involves its use in cross-coupling reactions, specifically in the Sonogashira-type cross-coupling to obtain alkynyl-4-(ethoxycarbonyl)pyrazoles, which are then cyclized to form various condensed pyrazoles such as pyrano[4,3-c]pyrazol-4(1H)-ones. These steps highlight the compound's utility in generating complex molecular architectures, underscoring its importance in organic synthesis and pharmaceutical research (Arbačiauskienė et al., 2011).

Characterization and Structural Analysis

The title compound has been characterized through various techniques, including X-ray crystallography, spectroscopic methods, and quantum chemical calculations. This analysis reveals the compound's crystal structure and provides insight into its intermolecular interactions, which are crucial for understanding its reactivity and potential applications in material science or as a building block in organic synthesis. The study also explores the compound's vibrational modes and UV–Vis spectra, offering a comprehensive understanding of its physical and chemical properties (Venkatesan et al., 2016).

Biocatalytic Production of Bio-Based Polymers

In the context of sustainable chemistry, 2-Ethoxycarbonyl-5-ethylphenylboronic acid contributes to the biocatalytic production of 2,5-furandicarboxylic acid (FDCA), a key monomer for bio-based polymers like poly(ethylene 2,5-furandicarboxylate) (PEF). This application is particularly noteworthy as it aligns with efforts to replace petroleum-derived chemicals with renewable alternatives. The role of this compound in facilitating such transformations highlights its potential impact on the development of green chemistry solutions (Yuan et al., 2019).

Supramolecular Chemistry

The boronic acid derivative is instrumental in the design and synthesis of supramolecular assemblies. Its ability to form stable complexes with other molecules via hydrogen bonding and other non-covalent interactions makes it a valuable tool in the creation of molecularly engineered structures. These assemblies have potential applications in various fields, including materials science, nanotechnology, and drug delivery, demonstrating the compound's versatility beyond traditional organic synthesis (Pedireddi & Seethalekshmi, 2004).

Safety and Hazards

Wirkmechanismus

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, often through the formation of reversible covalent bonds with proteins, enzymes, and other biomolecules .

Mode of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .

Biochemical Pathways

Boronic acids are known to participate in various biochemical reactions, including the suzuki-miyaura cross-coupling, which is a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .

Pharmacokinetics

The pharmacokinetic properties of boronic acids and their derivatives can vary widely depending on their chemical structure and the presence of functional groups .

Result of Action

Boronic acids and their derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

The action, efficacy, and stability of 2-Ethoxycarbonyl-5-ethylphenylboronic acid can be influenced by various environmental factors . These may include temperature, pH, and the presence of other chemicals or biomolecules . For instance, the compound is stored at a temperature of 2-8°C to maintain its stability .

Eigenschaften

IUPAC Name |

(2-ethoxycarbonyl-5-ethylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO4/c1-3-8-5-6-9(11(13)16-4-2)10(7-8)12(14)15/h5-7,14-15H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHSIBTVJUZOGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)CC)C(=O)OCC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxycarbonyl-5-ethylphenylboronic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.